Product packaging for Oostatic factor, mosquito(Cat. No.:CAS No. 128439-50-9)

Oostatic factor, mosquito

Cat. No.: B148268
CAS No.: 128439-50-9
M. Wt: 1047.2 g/mol
InChI Key: BSVHTRRLCAVQCZ-JDEXMCKMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Oostatic Factors in Insect Reproductive Biology

Oostatic factors are a class of hormones in insects that play a crucial role in regulating oogenesis, the process of egg formation. entomologa.ru These factors act as inhibitors, ensuring that egg development proceeds in a controlled and coordinated manner, often in response to nutritional cues and the maturation of existing oocytes. entomologa.runih.gov In many insect species, oostatic hormones are produced by the ovaries or associated neurosecretory tissues. entomologa.ru Their primary function is to prevent the premature development of subsequent batches of eggs, thereby ensuring that the insect's resources are optimally allocated. entomologa.ru This regulation can occur through various mechanisms, including the inhibition of juvenile hormone or ecdysteroid synthesis, which are key hormones driving vitellogenesis (yolk protein deposition). nih.govfrontiersin.org In some insects, like the blood-sucking bug Rhodnius prolixus, oostatic hormones prevent the ovary from taking up vitellogenin from the hemolymph. entomologa.ru The study of oostatic factors is therefore fundamental to understanding the hormonal control of insect reproduction and identifying potential targets for novel pest control strategies.

Overview of Mosquito Reproductive Physiology and Blood Meal Digestion

For most female mosquitoes, a blood meal is an essential prerequisite for egg production. dipterajournal.com The ingestion of blood triggers a hormonal cascade that initiates the complex process of oogenesis. dipterajournal.com Once ingested, the blood meal is enveloped by a peritrophic membrane in the midgut, separating it from the gut's epithelial cells. dipterajournal.com The midgut then synthesizes and secretes digestive enzymes, primarily trypsin and chymotrypsin (B1334515), to break down the blood proteins into amino acids. dipterajournal.comlukasiewicz.gov.pl These amino acids are the vital building blocks for the synthesis of vitellogenin, the primary yolk protein precursor, in the fat body. dipterajournal.com

The regulation of this digestive process is tightly linked to the reproductive cycle. After the blood meal has been sufficiently digested, there is a need to terminate the production of proteolytic enzymes to conserve energy and resources. This is where factors like TMOF play a pivotal role, ensuring that trypsin synthesis is halted once the nutritional requirements for the current egg batch have been met. dipterajournal.combiologists.com

Historical Context of Oostatic Factor Discovery in Mosquitoes

The concept of an ovarian-produced factor that regulates egg development in mosquitoes emerged from early studies observing that the presence of developing eggs in the ovaries inhibited the growth of subsequent follicles. dipterajournal.com In 1985, it was reported that the mosquito ovary is a rich source of what was then termed "oostatic hormone." biosyn.comcotton.orgnih.gov Injections of extracts from mature ovaries into female mosquitoes were shown to inhibit both yolk deposition and vitellogenin biosynthesis. biosyn.comcotton.orgnih.gov

Initial hypotheses suggested that this hormone acted directly on the ovary or the brain's endocrine centers. entomologa.rubiosyn.com However, further research revealed a more nuanced mechanism. It was discovered that this oostatic factor did not block the release of egg development neurosecretory hormone (EDNH) from the brain. entomologa.rubiosyn.com Instead, subsequent experiments demonstrated that the hormone's primary target was the midgut, where it inhibited the synthesis of trypsin-like enzymes, thereby indirectly halting egg development by cutting off the supply of essential amino acids from the digested blood meal. dipterajournal.combiologists.com This pivotal finding shifted the understanding of oostatic action in mosquitoes from direct ovarian or endocrine inhibition to the regulation of digestive processes.

Definitional and Nomenclatural Evolution of Trypsin-Modulating Oostatic Factor (TMOF)

Reflecting the evolving understanding of its function, the nomenclature of this oostatic factor has undergone a significant evolution. Initially referred to broadly as "oostatic hormone," this term became more specific as its primary mechanism of action was elucidated. dipterajournal.combiosyn.com Recognizing that its principal role was the inhibition of trypsin synthesis in the midgut rather than a direct action on the ovaries, the name Trypsin-Modulating Oostatic Factor (TMOF) was proposed. dipterajournal.comnih.gov This name accurately captures its dual identity as both an oostatic (egg-stopping) agent and a modulator of trypsin production. The decapeptide was first isolated and sequenced from the yellow fever mosquito, Aedes aegypti, and is often referred to as Aea-TMOF. dipterajournal.com A functionally similar but structurally distinct hexapeptide, Neb-TMOF, was later identified in the flesh fly, Neobellieria bullata. dipterajournal.comnih.gov

Research Findings on TMOF

Detailed research has elucidated the structure, function, and potential applications of TMOF.

Structure and Analogs:

Aea-TMOF is a decapeptide with the amino acid sequence NH2-Tyr-Asp-Pro-Ala-Pro-Pro-Pro-Pro-Pro-Pro-COOH. biologists.combiosyn.com Its unique polyproline structure gives it a stable, left-handed helical conformation, which is resistant to degradation by gut proteases. dipterajournal.combiologists.com This stability allows it to traverse the gut epithelium and enter the hemolymph. biologists.com Numerous analogs of TMOF have been synthesized to study its structure-activity relationship. Research has shown that the N-terminal tetrapeptide (YDPA) is crucial for binding to the gut receptor and is as effective as the full decapeptide in some assays. biologists.combiosyn.com

Mechanism of Action:

TMOF functions by binding to a specific receptor on the midgut epithelial cells. biologists.comnih.govmdpi.com This binding event initiates a signal cascade that ultimately leads to the translational control of trypsin mRNA, effectively halting the synthesis of new trypsin enzymes. biologists.commdpi.com The TMOF receptor in Aedes aegypti has been identified as a 1306-amino acid protein. nih.govosti.govnih.gov Recent studies suggest that after being imported into the gut epithelial cells by its receptor, TMOF's ultimate target is the ribosome, where it blocks the entrance of the ribosome exit tunnel, thereby preventing protein biosynthesis. mdpi.com

Physiological Effects:

When TMOF is active, the production of trypsin in the mosquito gut ceases. biologists.com In adult females, this prevents the complete digestion of the blood meal, leading to an inhibition of egg development due to the lack of necessary amino acids. cotton.org In mosquito larvae, which are filter feeders, ingestion of TMOF (for instance, expressed in yeast cells) inhibits their digestive processes, leading to starvation, stunted growth, and ultimately, death. lukasiewicz.gov.plnih.gov This larvicidal effect has made TMOF a subject of interest for the development of novel, environmentally safe insecticides. cotton.orgepa.gov

FeatureDescription
Full Name Trypsin-Modulating Oostatic Factor
Abbreviation TMOF
Source Organism (Mosquito) Aedes aegypti
Primary Sequence (Aea-TMOF) NH2-Tyr-Asp-Pro-Ala-Pro-Pro-Pro-Pro-Pro-Pro-COOH biologists.combiosyn.com
Key Function Inhibits trypsin biosynthesis in the mosquito midgut dipterajournal.combiologists.com
Mechanism Binds to a specific midgut receptor, leading to translational control of trypsin mRNA biologists.commdpi.com
Physiological Consequence Halts blood meal digestion and subsequent egg development in adults; causes starvation in larvae cotton.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H70N10O14 B148268 Oostatic factor, mosquito CAS No. 128439-50-9

Properties

CAS No.

128439-50-9

Molecular Formula

C51H70N10O14

Molecular Weight

1047.2 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C51H70N10O14/c1-29(53-43(66)34-9-2-20-55(34)45(68)33(28-41(63)64)54-42(65)32(52)27-30-16-18-31(62)19-17-30)44(67)56-21-3-10-35(56)46(69)57-22-4-11-36(57)47(70)58-23-5-12-37(58)48(71)59-24-6-13-38(59)49(72)60-25-7-14-39(60)50(73)61-26-8-15-40(61)51(74)75/h16-19,29,32-40,62H,2-15,20-28,52H2,1H3,(H,53,66)(H,54,65)(H,63,64)(H,74,75)/t29-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

BSVHTRRLCAVQCZ-JDEXMCKMSA-N

SMILES

CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)O)NC(=O)C7CCCN7C(=O)C(CC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC8=CC=C(C=C8)O)N

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)O)NC(=O)C7CCCN7C(=O)C(CC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)N

Other CAS No.

128439-50-9

sequence

YDPAPPPPPP

Synonyms

H-YDPAPPPPPP-OH
Peptide oostatic hormone
TMOF
tyrosyl-aspartyl-prolyl-alanyl-prolyl-prolyl-prolyl-prolyl-prolyl-proline

Origin of Product

United States

Physiological Roles and Functional Modulation of Oostatic Factor in Mosquitoes

Regulation of Trypsin-like Enzyme Biosynthesis in the Midgut

A primary function of the oostatic factor, also known as Trypsin Modulating Oostatic Factor (TMOF), is the regulation of trypsin-like enzyme biosynthesis in the mosquito midgut. biologists.comdipterajournal.comnih.gov This decapeptide hormone is synthesized by the ovaries following a blood meal and is released into the hemolymph. biologists.comresearchgate.net It then binds to a specific receptor on the midgut epithelial cells, effectively halting the production of trypsin. biologists.comnih.gov

Impact on Blood Meal Digestion Dynamics

The timing of TMOF secretion is critical for efficient blood meal digestion. Following a blood meal, the synthesis of trypsin is initiated to break down the ingested proteins. frontiersin.org TMOF is secreted starting approximately 18 hours after the blood meal, with its concentration in the hemolymph peaking around 33 hours. biologists.com This increase in TMOF levels coincides with a rapid decline in trypsin activity in the gut, effectively terminating the digestive process once the blood meal has been sufficiently processed. biologists.comfrontiersin.org This regulatory mechanism ensures that energy is not wasted on producing digestive enzymes when they are no longer needed. biologists.com Injections of TMOF into female mosquitoes that have taken a blood meal inhibit trypsin biosynthesis, leading to the non-digestion of the blood meal and subsequent inhibition of egg development. researchgate.net

Influence on Oogenesis and Ovarian Development

Inhibition of Yolk Deposition and Vitellogenin Synthesis

By inhibiting the digestion of the blood meal, TMOF indirectly but effectively halts yolk deposition and the synthesis of vitellogenin, the major yolk protein precursor. biologists.comresearchgate.net The amino acids derived from the digested blood meal are essential for the fat body to produce vitellogenin, which is then transported to the developing oocytes. entomologa.ru Injections of purified oostatic hormone into female mosquitoes have been shown to completely block vitellogenesis and egg formation. dipterajournal.com This inhibition of yolk protein synthesis and uptake is a direct result of the lack of available nutrients due to the cessation of trypsin activity. dipterajournal.com

Modulation of Ecdysteroid Biosynthesis

The oostatic factor also modulates the biosynthesis of ecdysteroids, which are steroid hormones crucial for insect development and reproduction. researchgate.netbiosyn.com While initial suggestions proposed a direct action on the ovary to inhibit ecdysteroid biosynthesis, further research indicated that the primary target is the midgut. biologists.comresearchgate.net By halting blood digestion, TMOF prevents the release of nutrients necessary for the production of ecdysteroids by the ovaries. biologists.com In some insects, like the flesh fly Neobellieria bullata, a similar factor (Neb-TMOF) has been shown to directly inhibit ecdysone (B1671078) biosynthesis. dipterajournal.com However, in mosquitoes, the effect on ecdysteroid synthesis appears to be an indirect consequence of its action on the midgut. biologists.comresearchgate.net

Dual Physiological Roles in Adult Females and Larval Stages

The influence of the oostatic factor extends beyond adult female mosquitoes, playing a significant role in the larval stages as well. researchgate.netepa.gov This dual functionality underscores its importance throughout the mosquito life cycle.

In adult females, as detailed above, TMOF is a key hormonal regulator of digestion and oogenesis, ensuring the efficient utilization of a blood meal for reproduction. biologists.comresearchgate.net

In mosquito larvae, trypsin-like enzymes are vital for the digestion of food, and their activity increases through the larval instars. dipterajournal.com TMOF, due to its stable structure, can be ingested by larvae and traverse the gut wall into the hemolymph. biologists.comnih.gov Once in the hemolymph, it acts on the larval midgut to inhibit trypsin production, leading to a cessation of food digestion, starvation, and ultimately, larval mortality. biologists.comepa.gov This larvicidal property has led to the investigation of TMOF as a potential biorational insecticide for mosquito control. biologists.comdipterajournal.comepa.gov

Table 1: Effects of Oostatic Factor (TMOF) on Mosquito Physiology

Physiological ProcessEffect of TMOFMechanism of ActionStage Affected
Trypsin Biosynthesis InhibitionBinds to midgut receptor, translational control of late trypsin mRNA. biologists.comresearchgate.netfrontiersin.orgAdult Female, Larva
Blood Meal Digestion TerminationHalts trypsin production after sufficient digestion. biologists.comfrontiersin.orgAdult Female
Yolk Deposition InhibitionIndirectly, by blocking nutrient availability from blood meal. biologists.comdipterajournal.comAdult Female
Vitellogenin Synthesis InhibitionIndirectly, due to lack of amino acids from digested blood. dipterajournal.comresearchgate.netAdult Female
Ecdysteroid Biosynthesis Modulation (Inhibition)Indirectly, by limiting precursors from blood digestion. researchgate.netbiosyn.comAdult Female
Larval Growth Inhibition/MortalityHalts food digestion leading to starvation. biologists.comepa.govLarva

Molecular Architecture and Biosynthetic Pathways of Trypsin Modulating Oostatic Factor

Primary Structure and Amino Acid Composition

Initially identified as a factor that inhibits egg development (oostatic hormone), TMOF was purified from the ovaries of the female Aedes aegypti mosquito. nih.gov Mass spectrometry analysis revealed it to be an unblocked decapeptide with a molecular mass of 1047.6 Da. nih.gov The primary sequence was determined to be NH2-Tyr-Asp-Pro-Ala-Pro-Pro-Pro-Pro-Pro-Pro-COOH. nih.gov This unique composition, particularly the long polyproline chain, is fundamental to its biological activity and stability. nih.govbiosyn.com

Research into the structure-activity relationship of TMOF has led to the synthesis and testing of numerous analogues to identify the minimal sequence required for biological effect. nih.govresearchgate.net Studies involving as many as 29 different analogues have been conducted to pinpoint the active core. dipterajournal.comresearchgate.net These investigations consistently show that the biological activity, specifically the binding to its gut receptor, resides in the N-terminus of the molecule. biosyn.comresearchgate.net

A significant finding is that the truncated tetrapeptide, with the sequence Tyr-Asp-Pro-Ala (YDPA), is as effective as the full-length decapeptide in inhibiting trypsin biosynthesis. nih.govresearchgate.netbiologists.com Conversely, removing the six proline residues from the C-terminus did not significantly alter its biological activity, further emphasizing the importance of the N-terminal YDPA sequence for receptor interaction. biologists.com While the tripeptide YDP showed low toxicity, substituting specific amino acids with their D-isomers in this shorter analogue could enhance biological activity. researchgate.net

Table 1: Activity of TMOF and Key Analogs

Peptide Sequence Description Relative Activity
YDPAPPPPPP Full-length TMOF 100% researchgate.net
YDPA N-terminal Tetrapeptide As effective as the full decapeptide nih.govresearchgate.net
YDP N-terminal Tripeptide Low toxicity researchgate.net
(D-Tyr)DP Tripeptide Analogue 39% activity researchgate.net
Y(D-Asp)P Tripeptide Analogue 71% activity researchgate.net

TMOF exists as two primary, naturally occurring structural variants, or isoforms, which are unblocked decapeptides with closely related sequences. nih.govfrontiersin.org These are:

AeaTMOF A: YDPAPPPPPP

AeaTMOF B: DYPAPPPPPP

Both forms exhibit similar biological activities in modulating trypsin synthesis. nih.gov However, they are found in different abundances. nih.gov The DYPAPPPPPP variant (AeaTMOF B) and its truncated form, DYP, can be cleaved from the vitelline membrane genes of Ae. aegypti. nih.gov

Three-Dimensional Conformation and Stability

The three-dimensional structure of TMOF is critical for its function and resistance to degradation. Its unique conformation renders it exceptionally stable. nih.govbiosyn.com

A remarkable characteristic of TMOF is its intrinsic stability and resistance to degradation by proteolytic enzymes found in the mosquito gut. nih.govbiosyn.comresearchgate.net This stability is attributed to its unique primary amino acid sequence and its rigid three-dimensional conformation. nih.govbiosyn.com Unlike classical trypsin inhibitors that bind to the active site of proteases, TMOF functions by binding to a specific receptor on the gut epithelial cells, thereby initiating a signal to halt trypsin biosynthesis at the translational level. biosyn.comresearchgate.net This resistance to proteolysis allows the hormone, when ingested by larvae, to traverse the gut epithelial cells and enter the hemolymph intact to exert its effect. nih.govbiosyn.com

Tissue-Specific Biosynthesis and Secretion

The synthesis and release of TMOF are tightly regulated and localized to specific tissues. The primary site of synthesis is the ovary of the female mosquito, specifically within the follicular epithelium. biologists.comresearchgate.net

Biosynthesis begins approximately 18 hours after a blood meal, a critical event for egg development in female mosquitoes. nih.govbiologists.comresearchgate.net Following synthesis, TMOF is rapidly secreted into the hemolymph, the insect's circulatory fluid. biologists.comresearchgate.net The concentration of TMOF in the hemolymph reaches its peak at around 33 hours post-blood meal and then declines to a minimum by 48 hours. biologists.comnih.govresearchgate.net At its peak, it is estimated that about 33% of the TMOF synthesized in the ovary is circulating in the hemolymph. biologists.comresearchgate.net

In addition to the ovaries, cytoimmunochemical studies have also detected TMOF-reactive cells in other tissues, including the brain, abdominal ganglia, the upper gut of adult females, and the prothoracic and abdominal ganglia of larvae, suggesting it may also function as a neurosecretory peptide. nih.govpnas.org

Table 2: Timeline of TMOF Biosynthesis after Blood Meal

Time (Post-Blood Meal) Event
18 hours Synthesis begins in the ovary nih.govbiologists.com
33 hours Peak concentration in hemolymph biologists.comnih.gov
48 hours Concentration declines to a minimum biologists.comnih.gov

Ovarian Follicular Epithelium as Primary Synthesis Site

The primary site for the synthesis of TMOF in adult female mosquitoes is the follicular epithelium of the ovaries. biologists.comresearchgate.net This synthesis is closely tied to the mosquito's reproductive cycle, which is initiated by a blood meal. pnas.org Following blood ingestion, the process of oogenesis (egg development) begins, and in concert, the follicular epithelium starts to produce TMOF. researchgate.netdipterajournal.com

Cytoimmunochemical studies have confirmed that the follicular epithelium of the ovary is a major source of TMOF synthesis. biologists.comnih.gov The production of TMOF commences approximately 18 to 24 hours after a blood meal, a period when trypsin biosynthesis for blood digestion is at its peak. biologists.comresearchgate.net The hormone is then released, signaling the midgut epithelial cells to halt the production of trypsin. researchgate.net

Presence and Synthesis in Central Nervous System and Ganglia

While the ovaries are the primary source of TMOF in blood-fed adult females, research has revealed that this peptide is also synthesized in other tissues. researchgate.netresearchgate.netfrontiersin.orgresearchgate.netnih.gov Cytoimmunochemical studies have identified TMOF-reactive cells in the brain, prothoracic ganglia, and abdominal ganglia of both adult and larval mosquitoes. biologists.comnih.gov This indicates that TMOF also functions as a neurosecretory hormone. biologists.comnih.gov

The presence of TMOF in the central nervous system and ganglia suggests a broader regulatory role beyond just the post-blood meal response in females. biologists.comnih.gov In larvae, where there are no developing ovaries, these neurosecretory cells are the source of TMOF, which controls trypsin biosynthesis. biologists.com This dual-origin system highlights the versatile role of TMOF in regulating digestion throughout the mosquito's life cycle.

Hemolymph Circulation and Titer Dynamics Post-Blood Meal

After being synthesized, TMOF is secreted into the hemolymph, the insect equivalent of blood, where it circulates to reach its target site, the midgut. biologists.comnih.gov The concentration, or titer, of TMOF in the hemolymph undergoes significant changes following a blood meal.

Synthesis and secretion begin around 18 hours after feeding. biologists.comnih.govnih.gov The concentration of TMOF in the hemolymph peaks at approximately 33 hours post-blood meal, at which point about 33% of the TMOF synthesized in the ovary is actively circulating. biologists.comresearchgate.net Following this peak, the levels of TMOF rapidly decline, reaching a minimum by 48 hours. biologists.comresearchgate.netnih.gov In Culex quinquefasciatus, TMOF is first detected in the hemolymph at 20-30 hours, peaks between 50 and 60 hours, and then rapidly declines. frontiersin.org This dynamic circulation is directly correlated with the regulation of digestive enzyme production; as TMOF levels rise, trypsin activity in the gut decreases. frontiersin.org

Table 1: TMOF Titer Dynamics in Aedes aegypti Post-Blood Meal

Time Post-Blood Meal (Hours)TMOF Synthesis and Secretion EventReference
18Synthesis begins in the ovary biologists.comnih.govnih.gov
33Peak concentration in hemolymph biologists.comresearchgate.net
48Concentration declines to a minimum biologists.comresearchgate.netnih.gov

Proteolytic Degradation Pathways of Trypsin-Modulating Oostatic Factor (e.g., by Leucine (B10760876) Aminopeptidase)

While TMOF is notably resistant to degradation by many gut proteases, it is not immune to enzymatic breakdown. researchgate.net The primary enzyme identified in the degradation of TMOF is leucine aminopeptidase (B13392206). cotton.orgresearchgate.net This enzyme is an exopeptidase that cleaves amino acids one at a time from the amino-terminal end of a polypeptide. cotton.org

In vitro studies have shown that leucine aminopeptidase rapidly degrades active TMOF into inactive products. cotton.orgresearchgate.net The degradation process of the TMOF molecule (represented as YDPAP6) proceeds sequentially. First, it is cleaved to DPAP6, then to PAP6, and finally to AP6. cotton.org The resulting product, AP6, is considered inactive. cotton.org This enzymatic degradation is a crucial pathway for clearing the hormone from circulation and allowing for the resumption of digestive enzyme synthesis when needed. Conjugating TMOF to PEG polymers has been shown to inhibit this degradation by leucine aminopeptidase. ncsu.edu

Table 2: In Vitro Degradation of TMOF by Leucine Aminopeptidase

MoleculeDescriptionActivity StatusReference
TMOF (YDPAP6)Initial active hormoneActive cotton.orgresearchgate.net
DPAP6First degradation intermediateIntermediate cotton.org
PAP6Second degradation intermediateIntermediate cotton.org
AP6Final degradation productInactive cotton.org

Receptor Recognition and Intracellular Signaling Mechanisms of Trypsin Modulating Oostatic Factor

Identification and Characterization of the Midgut Epithelial Receptor

The initial characterization of the TMOF gut receptor revealed that its binding is dependent on both pH and temperature, with optimal binding occurring at a pH of 7.4 and a temperature of 24°C. nih.gov Binding is significantly reduced at a pH of 2.5 and rapidly declines at a pH of 8.0. nih.gov Further studies have led to the identification and detailed characterization of a specific receptor, the ABC-tmfA receptor/importer.

Molecular Cloning and Sequence Analysis of the ABC-tmfA Receptor/Importer

The gene encoding the TMOF receptor in Aedes aegypti, termed ABC-tmfA, has been successfully cloned and sequenced. nih.govosti.govusda.gov This process involved the initial solubilization of the receptor from the guts of female Ae. aegypti, cross-linking it to a tagged TMOF, and purification. osti.govusda.gov Subsequent analysis using mass spectrometry identified a protein sequence of 1306 amino acids. osti.govusda.govscispace.com

The corresponding mRNA was then extracted, and the cDNA was sequenced, revealing a mature mRNA transcript of 3924 nucleotides. nih.gov The ABC-tmfA receptor gene itself is 18,470 base pairs long and is composed of 11 exons and 10 introns. nih.gov Sequence analysis of the protein revealed two ABC signature motifs, indicating its function as an ATP-dependent transporter. nih.gov The cloned gene was then inserted into a plasmid vector for expression in E. coli, allowing for further detailed characterization. nih.gov

Characteristic Value
Receptor NameABC-tmfA receptor/importer
OrganismAedes aegypti
Protein Length1306 amino acids
mRNA Transcript Length3924 nucleotides
Gene Length18,470 base pairs
Exons11
Introns10
Key MotifsTwo ABC signature motifs (LSGGQ)

Subunit Composition and Molecular Mass Determination

Initial studies involving the purification of the TMOF receptor from mosquito guts and analysis by SDS-PAGE identified two protein bands with molecular masses of 45 and 61 kDa. osti.govusda.govscispace.com These bands were instrumental in identifying the full-length protein sequence. The deduced protein from the cloned gene consists of 1306 amino acids. osti.govusda.govscispace.com

Parameter Value
Identified Protein Bands (SDS-PAGE)45 kDa and 61 kDa
Deduced Protein Length1306 amino acids

Binding Kinetics and Affinity Determination (e.g., Kd, Bmax)

Binding kinetic studies have been crucial in understanding the interaction between TMOF and its receptor. Experiments using a fluorescently labeled TMOF (TMOF-FITC) and E. coli cells expressing the cloned ABC-tmfA receptor have demonstrated high-affinity binding. nih.govosti.govusda.gov The equilibrium dissociation constant (Kd) was determined to be 113.7 ± 18 nM, and the maximum number of binding sites (Bmax) was 28.7 ± 1.8 pmol. nih.govosti.govusda.govresearchgate.net

Earlier studies using a complementary peptide to characterize TMOF binding to mosquito gut membranes identified two classes of binding sites: a high-affinity site and a low-affinity site. researchgate.net

Binding Parameter Value Method
Kd (High Affinity)113.7 ± 18 nMTMOF-FITC with cloned receptor
Bmax28.7 ± 1.8 pmolTMOF-FITC with cloned receptor
Kd1 (High Affinity)4.6 x 10⁻⁷ MComplementary peptide on gut membranes
Kd2 (Low Affinity)4.43 x 10⁻⁶ MComplementary peptide on gut membranes

Cellular Uptake and Transport Mechanisms

The internalization of TMOF into the midgut epithelial cells is an active process mediated by the ABC transporter family.

Role of ABC Transporter Family in TMOF Internalization

The ABC-tmfA receptor is a member of the ATP-binding cassette (ABC) transporter superfamily. nih.govresearchgate.net These transporters are known for their role in moving various substrates across cellular membranes. nih.govsolvobiotech.com The presence of two ABC signature motifs in the ABC-tmfA receptor sequence strongly indicates its function as an importer that actively transports TMOF into the gut epithelial cells. nih.gov This is supported by experiments showing that E. coli cells expressing the receptor not only bind TMOF but also import it into the cell. nih.govosti.govusda.gov

ATP-Dependent Transport and Inhibition by ATPase Inhibitors

The transport of TMOF into the cell is an energy-dependent process that relies on the hydrolysis of ATP. nih.govosti.govusda.gov This is a characteristic feature of ABC transporters. nih.govsolvobiotech.com The involvement of ATP is confirmed by the presence of ATP binding sites identified through 3D modeling of the receptor. nih.govosti.govusda.gov

Furthermore, the transport of TMOF into recombinant E. coli cells expressing the ABC-tmfA receptor is inhibited by ATPase inhibitors such as sodium arsenate and sodium azide. nih.govosti.govusda.gov These inhibitors block the function of ATPases, thereby preventing the energy-dependent transport of TMOF across the cell membrane. patsnap.com

Compound Effect on TMOF Transport
Sodium ArsenateInhibition
Sodium AzideInhibition

Ribosomal Interaction as the Ultimate Molecular Target

Following its entry into the gut epithelial cells of the mosquito, the Trypsin-Modulating Oostatic Factor (TMOF) proceeds to its ultimate intracellular target: the ribosome. This interaction is the critical step through which TMOF exerts its biological function of inhibiting trypsin production. The mechanism is not one of classical enzymatic inhibition but rather a direct interference with the cellular machinery of protein synthesis.

Binding to 70S and 80S Ribosomes

The oostatic factor from Aedes aegypti, AeaTMOF, has demonstrated the ability to bind to both prokaryotic (70S) and eukaryotic (80S) ribosomes. nih.gov This broad-spectrum binding capability was established through in vitro studies using protein-expressing extracts from Escherichia coli and Spodoptera frugiperda, which contain 70S and 80S ribosomes, respectively. nih.gov

In these systems, AeaTMOF was shown to inhibit the biosynthesis of a reporter protein, luciferase. nih.gov The inhibitory concentration (IC50) for AeaTMOF against the E. coli 70S ribosome was determined to be 1 µM. nih.gov When tested with the S. frugiperda 80S ribosome system, AeaTMOF inhibited the biosynthesis of Aedes aegypti larval late trypsin with an IC50 of 1.8 µM. nih.gov

Further kinetic analysis using purified E. coli 70S ribosomes revealed that AeaTMOF binds with a high affinity. nih.gov The interaction is characterized by a dissociation constant (K D) in the nanomolar range, indicating a strong and stable binding between the peptide and the ribosome. nih.gov This high-affinity binding is concentrated on the large ribosomal subunit (50S in prokaryotes and 60S in eukaryotes). nih.gov

ParameterValueTarget RibosomeSourceIC50 (Luciferase Synthesis)1 µME. coli (70S)nih.govIC50 (Late Trypsin Synthesis)1.8 µMS. frugiperda (80S)nih.govDissociation Constant (K D)23 ± 3.4 nME. coli (70S)nih.govMaximal Binding (Bmax)0.553 ± 0.023 pmol/µg ribosomeE. coli (70S)nih.govAssociation Constant (Kassoc)4.3 × 10^7 M⁻¹E. coli (70S)nih.gov

Inhibition of Protein Biosynthesis via Ribosomal Exit Tunnel Blockage

The high-affinity binding of AeaTMOF to the large ribosomal subunit directly leads to the inhibition of protein synthesis. nih.gov Molecular modeling and docking experiments have elucidated the physical mechanism of this inhibition. AeaTMOF binds at the entrance of the nascent polypeptide exit tunnel (NPET) on the 50S (bacterial) and 60S (eukaryotic) ribosomal subunits. nih.gov

This mechanism is analogous to that of other proline-rich antimicrobial peptides (PrAMPs), such as oncocin112, which also target the ribosomal exit tunnel. nih.govmdpi.comnih.gov By physically occupying this critical channel, AeaTMOF creates a steric blockade. nih.govresearchgate.net This obstruction prevents the growing polypeptide chain from progressing through the tunnel, which in turn halts the entire process of translation elongation. nih.gov The blockage at the tunnel's entrance also interferes with the movement of transfer RNA (tRNA) molecules within the ribosome, further ensuring the cessation of protein synthesis. nih.gov The interaction involves both hydrophobic stacking interactions and hydrogen bonds between AeaTMOF and the nucleotide bases of the 23S (in E. coli) or 28S (in Drosophila) ribosomal RNA. nih.gov

Selective Translational Control of Trypsin mRNA

AeaTMOF is secreted by the mosquito ovary and circulates in the hemolymph following a blood meal, precisely when the midgut epithelial cells are engaged in the mass production of digestive enzymes like trypsin. researchgate.netbiologists.com The peptide hormone specifically stops trypsin biosynthesis by exerting control at the translational level. biologists.comnih.govbiosyn.com

Studies have confirmed that TMOF injections in female mosquitoes lead to a decrease in trypsin protein levels in the gut without affecting the abundance of the corresponding trypsin mRNA transcript. biologists.comfrontiersin.org This indicates that TMOF does not interfere with the transcription of the trypsin gene but specifically inhibits the translation of its mRNA into protein. biologists.comfrontiersin.org This regulatory action is timed to occur after the late trypsin mRNA has already been transcribed. biologists.com

Compound Names

Compound NameAbbreviation / SynonymOostatic factor, mosquitoTrypsin-Modulating Oostatic Factor (TMOF), AeaTMOFTrypsinN/ALuciferaseN/AOncocin112N/A

Genetic and Molecular Regulation of Oostatic Factor Activity

Gene Expression Patterns of Oostatic Factor in Mosquito Tissues

The expression of the oostatic factor is tightly regulated, occurring in specific tissues and at specific times in the mosquito's life cycle. In the adult female Aedes aegypti, TMOF is primarily synthesized by the ovaries following a blood meal. biologists.comresearchgate.netfrontiersin.org Secretion into the hemolymph begins approximately 18-20 hours after feeding. biologists.comresearchgate.netfrontiersin.org

However, the expression of TMOF is not limited to the ovaries. Cytoimmunochemical studies have identified the hormone in the brain, ganglia, the central nervous system, and other neuroendocrine organs in both adult and larval Aedes aegypti. frontiersin.orgpnas.org This suggests that TMOF has a dual role, regulating trypsin biosynthesis not only in blood-fed adult females but also in larvae. pnas.org Transcriptome analysis of the Aedes aegypti midgut has shown that the gene transcript for TMOF peaks at 36 hours post-blood meal, which aligns with its function in shutting down digestive processes as they near completion. nih.gov

Mosquito StageTissue/Organ of ExpressionTiming of Expression/DetectionSource
Adult FemaleOvariesSynthesized and secreted starting 18 hours post-blood meal. biologists.comresearchgate.netnih.gov
Adult FemaleHemolymphDetected at 20 hours, peaks at 50-60 hours post-blood meal. frontiersin.org
Adult FemaleMidgutGene transcript expression peaks at 36 hours post-blood meal. nih.gov
Adult & LarvaBrain, Ganglia, Central Nervous System, Neuroendocrine OrgansDetected in both life stages. frontiersin.orgpnas.org

Genomic Integration and Transcriptional Activity of Engineered TMOF Genes

The potent biological activity of TMOF has made its gene, tmfA, a target for genetic engineering with the goal of mosquito control. nih.gov Researchers have successfully integrated the tmfA gene into the genomes of various microorganisms, including the yeast species Pichia pastoris and Saccharomyces cerevisiae, and the Tobacco Mosaic Virus (TMV). pnas.orgnih.govusda.gov

The process typically involves using a plasmid vector, such as pPICZB in P. pastoris, to carry the tmfA gene. frontiersin.orgnih.gov This plasmid is engineered to include a strong promoter, like the alcohol oxidase promoter (AOXI), to drive high levels of gene expression. frontiersin.orgnih.gov The transformation is often achieved through homologous recombination, which integrates the engineered gene directly into the host's chromosome. frontiersin.orgnih.gov

Confirmation of successful genomic integration is performed using Southern blot analysis, which can verify the presence and determine the number of tmfA gene copies incorporated into the host genome. frontiersin.orgnih.govusda.gov Studies have successfully created yeast strains with single or multiple (up to 10) copies of the tmfA gene. frontiersin.orgnih.gov

The transcriptional activity of the integrated gene is then assessed using Northern blot analysis. frontiersin.orgnih.gov In high-copy strains of P. pastoris, the tmfA transcript was found to be highly expressed even after 120 hours of fermentation. frontiersin.orgnih.gov The final synthesis of the TMOF peptide is confirmed and quantified using methods like Western blot and Enzyme-Linked Immunosorbent Assay (ELISA). frontiersin.orgnih.govusda.gov These analyses have shown that engineered yeast cells can produce significant quantities of TMOF, which, when fed to mosquito larvae, cause high mortality by inhibiting digestion. frontiersin.orgnih.govusda.gov

Host OrganismEngineering DetailsVerification of ActivityResultSource
Pichia pastorisTransformation with pPICZB plasmid carrying tmfA gene under a strong AOXI promoter.Southern blot confirmed 10 copies of tmfA integrated. Northern blot showed high transcript expression.ELISA analysis showed that 1.65 x 10⁸ cells produced 229 µM of TMOF, causing 100% larval mortality. frontiersin.orgnih.gov
Saccharomyces cerevisiaeTransformation with pYDB2 plasmid carrying gfp-tmfA fusion gene under a strong galactose promoter (PGAL1).Southern blot confirmed single gene integration. Western blot confirmed synthesis of GFP-TMOF protein.Feeding engineered cells to larvae caused significant mortality (up to 83 ± 8%). usda.gov
Tobacco Mosaic Virus (TMV)Engineered to express TMOF on its coat protein (CP-TMOF).Protein expression confirmed.Feeding larvae with CP-TMOF virions (containing 26.4 µM TMOF) resulted in 87.5% mortality. pnas.org

Comparative Endocrinology and Evolutionary Aspects of Insect Oostatic Factors

Diversity of Oostatic Hormones Across Insect Orders

Oostatic hormones, which are factors that inhibit egg development, are not exclusive to mosquitoes and have been identified in various insect orders. biologists.com These hormones play a crucial role in regulating reproduction by ensuring that egg development aligns with favorable physiological and environmental conditions.

In the housefly, Musca domestica, an oostatic hormone has been shown to inhibit the synthesis or release of the egg development neurosecretory hormone (EDNH). biologists.comnih.gov This, in turn, affects vitellogenesis, the process of yolk protein deposition. Similarly, factors that inhibit egg development have been observed in the German cockroach, Blattella germanica. biologists.com In the kissing bug, Rhodnius prolixus, a small peptide oostatic hormone with a molecular weight of 1.411 kDa is produced by abdominal neurosecretory organs. biologists.comnih.gov This hormone acts by inhibiting the effect of juvenile hormone on the follicle cells of the ovary, thereby preventing the uptake of vitellogenin from the hemolymph. biologists.com

While these hormones share the common function of inhibiting egg development, their specific mechanisms of action and target sites can vary among different insect species. biologists.comnih.gov

Comparative Analysis of Trypsin-Modulating Oostatic Factors in Diptera

Within the order Diptera, a specific type of oostatic factor known as the Trypsin-Modulating Oostatic Factor (TMOF) has been a subject of detailed research. These peptides regulate egg development indirectly by inhibiting the production of trypsin, a key digestive enzyme required for breaking down the blood meal and providing the necessary amino acids for yolk protein synthesis. dipterajournal.comlukasiewicz.gov.pl

Aedes aegypti Trypsin-Modulating Oostatic Factor (Aea-TMOF)

The most well-characterized TMOF is from the yellow fever mosquito, Aedes aegypti. Aea-TMOF is a decapeptide with the amino acid sequence Tyr-Asp-Pro-Ala-Pro-Pro-Pro-Pro-Pro-Pro (YDPAPPPPPP). dipterajournal.comresearchgate.net It is produced by the follicular epithelial cells of the ovaries following a blood meal and is also found in the brain and ganglia. nih.govdipterajournal.com Aea-TMOF circulates in the hemolymph and binds to a specific receptor on the midgut epithelial cells, where it inhibits the translation of trypsin mRNA. biosyn.comresearchgate.net This halt in digestion leads to a delay in egg development. dipterajournal.com

Neobellieria bullata Trypsin-Modulating Oostatic Factor (Neb-TMOF) and Colloostatin

In the grey flesh fly, Neobellieria bullata, two related peptides with oostatic functions have been identified: Neb-TMOF and Neb-colloostatin. dipterajournal.comresearchgate.net

Neb-TMOF is a hexapeptide with the sequence Asn-Pro-Thr-Asn-Leu-His (NPTNLH). dipterajournal.comnih.gov Similar to Aea-TMOF, it inhibits the synthesis of trypsin-like enzymes in the midgut, leading to a reduction in vitellogenin concentration and oocyte growth. nih.gov Despite their functional similarities, Aea-TMOF and Neb-TMOF have distinct amino acid sequences. dipterajournal.comdipterajournal.com

Neb-colloostatin is another peptide found in N. bullata that also inhibits egg development. However, unlike TMOFs, it does not affect trypsin biosynthesis. dipterajournal.comresearchgate.net Instead, it is thought to act directly on the follicles, preventing the uptake of vitellogenin. lukasiewicz.gov.pl

Table 1: Comparison of TMOFs in Diptera
FactorSpecies of OriginSequencePrimary Function
Aea-TMOFAedes aegyptiYDPAPPPPPPInhibits trypsin biosynthesis in the midgut
Neb-TMOFNeobellieria bullataNPTNLHInhibits trypsin biosynthesis in the midgut
Neb-colloostatinNeobellieria bullataNot a TMOFInhibits vitellogenin uptake by oocytes

Species-Specificity and Cross-Species Activity of Oostatic Factors

A significant aspect of oostatic factors is their range of activity across different species. While some show a narrow, species-specific function, others exhibit broader cross-species activity. dipterajournal.com

Aea-TMOF, for instance, has demonstrated a lack of species-specificity among mosquitoes. biologists.com Injection of Aea-TMOF into other mosquito species, such as Culex quinquefasciatus, and Anopheles albimanus, has been shown to inhibit egg development and the synthesis of trypsin-like enzymes in their midguts. biologists.comnih.gov This suggests that the TMOF receptor and the regulatory pathway it controls are conserved among these mosquito genera. researchgate.net

Furthermore, the activity of Aea-TMOF extends beyond mosquitoes. It has been shown to inhibit juvenile hormone-stimulated egg maturation in the tobacco budworm, Heliothis virescens, a lepidopteran insect. lukasiewicz.gov.pl This indicates that the hormonal signaling pathways affected by TMOF may be conserved across different insect orders. However, the effectiveness can vary, as some TMOF analogs that are lethal to Aedes aegypti larvae are not effective against H. virescens. researchgate.net The cross-species activity of oostatic factors has also been observed in other insects like the boll weevil (Anthonomus grandis) and the turnip moth (Agrotis segetum).

Table 2: Cross-Species Activity of Aea-TMOF
Target SpeciesOrderObserved Effect
Culex quinquefasciatusDipteraInhibition of egg development and trypsin synthesis
Anopheles albimanusDipteraInhibition of egg development and trypsin synthesis
Heliothis virescensLepidopteraInhibition of juvenile hormone-stimulated egg maturation

Evolutionary Homology of Oostatic Factor Sequences Across Biological Kingdoms

Intriguingly, the amino acid sequence of Aea-TMOF exhibits homology to proteins found in vastly different biological kingdoms, including mammals, plants, and even viruses. researchgate.netacs.org This suggests a deep evolutionary origin for this peptide sequence. The presence of similar sequences across such diverse life forms points to a conserved molecular motif that has been adapted for various functions throughout evolutionary history. This is the first insect peptide hormone reported to share homology with proteins from viral, plant, and mammalian sources simultaneously. acs.org The evolutionary relationship of these homologous sequences is a subject of ongoing research, with the concept of homology suggesting they were passed down from a common ancestor. berkeley.edu

Oostatic Factor and Vitelline Envelope Protein Sequence Homology

A notable finding is the sequence homology between the oostatic factor and vitelline envelope proteins. nih.gov In Aedes aegypti, a gene with similarity to the vitelline membrane protein genes of Drosophila melanogaster was found to contain a coding sequence similar to Aea-TMOF. nih.gov Specifically, Aea-TMOF B (DYPAPPPPPP) and its truncated form, DYP, are cleaved from vitelline membrane gene products. nih.gov This is analogous to the growth-inhibiting peptides of Neobellieria colloostatin, which are cleaved from a collagen-like precursor. nih.gov This dual function of a single gene product, acting as both a structural component of the egg and a signaling molecule, represents an efficient evolutionary strategy.

Advanced Methodological Approaches in Oostatic Factor Research

Peptide Synthesis and Analog Design for Structure-Activity Relationship Studies

The chemical synthesis of the oostatic factor and its analogs has been fundamental to understanding the relationship between its structure and biological activity. The primary sequence of Aedes aegypti TMOF was identified as NH2-Tyr-Asp-Pro-Ala-Pro-Pro-Pro-Pro-Pro-Pro-COOH. dipterajournal.comresearchgate.net Researchers have synthesized this decapeptide and numerous analogs using standard automated solid-phase peptide synthesis techniques. researchgate.net

These synthetic peptides have been used in dose-response assays to evaluate their biological potency. nih.gov Key findings from these structure-activity relationship (SAR) studies include:

Importance of the N-terminus: Altering the positions of the first two amino acids, Tyrosine (Tyr) and Aspartic acid (Asp), at the N-terminus resulted in a reduction of the hormone's activity. This indicates the critical role of the N-terminal sequence in binding to the TMOF gut receptor. nih.govbiologists.com

Importance of the C-terminus: The removal of two to five proline residues from the C-terminus also diminished the peptide's biological activity. nih.gov This suggests that the polyproline tail is essential for maintaining the correct conformation and, consequently, its function.

Truncated Analogs: Shorter, truncated analogs such as P4 (H-YDPAPPPP-OH) and P1 (H-YDPAP-OH) have also been synthesized and tested, showing partial recognition by TMOF-specific antibodies and reduced activity compared to the full-length peptide. nih.gov

These studies, by systematically modifying the peptide structure, have pinpointed the specific amino acid residues and structural motifs that are indispensable for the oostatic factor's function. researchgate.netnih.gov

Spectrometric Techniques for Sequence Determination and Molecular Characterization

Spectrometric methods have been indispensable for the definitive identification and structural characterization of the oostatic factor.

Mass Spectrometry (MS): The primary amino acid sequence of the Aedes aegypti TMOF was first determined using Fourier transform mass spectrometry. researchgate.netnih.gov This technique provided the exact molecular mass (1047.6 Da) and the sequence Tyr-Asp-Pro-Ala-(Pro)6. dipterajournal.comnih.gov More advanced methods, such as electrospray ionization (ESI) mass spectrometry coupled with high-performance liquid chromatography (HPLC), have been used to confirm the identity of synthetic and recombinantly expressed TMOF. pnas.org This combination allows for the purification and immediate mass analysis of the peptide, confirming its sequence and purity. dipterajournal.compnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The three-dimensional structure of TMOF in solution was elucidated using 2-D 1H NMR spectroscopy. dipterajournal.combiologists.com These studies confirmed earlier predictions from computer modeling, revealing that the C-terminal polyproline segment forms a rigid, left-handed helix. nih.govbiologists.com The N-terminal portion (YDPA), crucial for receptor binding, was also characterized. biologists.com NMR provides critical insights into the peptide's conformation, which is directly linked to its biological activity. researchgate.net

TechniqueApplication in Oostatic Factor ResearchKey FindingsReferences
Mass Spectrometry (MS)Primary sequence determination, molecular mass confirmation, identification of recombinant peptides.Determined sequence as NH2-YDPAPPPPPP-COOH; Confirmed mass of 1047.6 Da. nih.gov, pnas.org, dipterajournal.com, researchgate.net
Nuclear Magnetic Resonance (NMR)Determination of 3D structure in solution.Confirmed a left-handed helix for the polyproline C-terminus. biologists.com, dipterajournal.com, researchgate.net

Immunological Assays for Oostatic Factor Detection and Quantification

To detect and quantify TMOF in biological samples and to study its interaction with its receptor, various immunological assays have been developed. These assays rely on the high specificity of antigen-antibody interactions. wikipedia.org

Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA): Specific and sensitive RIA and ELISA methods were developed to measure TMOF concentrations in mosquito tissues. nih.gov To produce the necessary antibodies, synthetic TMOF was conjugated to a carrier protein, Keyhole Limpet Hemocyanin, and used to immunize rabbits. nih.gov These assays enabled the quantification of TMOF in mosquito ovaries and hemolymph, revealing that the ovary contains significantly higher amounts of the hormone than the brain. biologists.comnih.gov ELISA has been crucial for determining TMOF concentrations in the hemolymph at different times after a blood meal and for quantifying the expression levels of recombinant TMOF in various systems. frontiersin.orgnih.gov

Cytoimmunochemistry: This technique has been employed to visualize the location of TMOF binding sites within mosquito tissues. biologists.com Using TMOF and polyclonal antibodies, researchers have localized specific binding sites to the midgut epithelial cells. biologists.comnih.gov These studies showed that the number of TMOF receptors on the midgut increases after a blood meal, providing a visual confirmation of the hormone's target site. biologists.com

Immunological AssayPrimary UseKey DiscoveriesReferences
Radioimmunoassay (RIA)Quantification of TMOF in tissues.Measured TMOF amount in the ovary (approx. 100 ng). nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA)Quantification of TMOF in hemolymph and recombinant systems.Tracked hemolymph TMOF levels post-blood meal; confirmed recombinant TMOF production. biologists.com, frontiersin.org, benthamopen.com, nih.gov, nih.gov
CytoimmunochemistryLocalization of TMOF receptors.Identified TMOF binding sites on midgut epithelial cells. biologists.com, nih.gov

Molecular Cloning and Gene Expression Technologies

The gene encoding TMOF (tmfA) has been cloned and expressed in various systems to produce the peptide in larger quantities for research and as a potential larvicide.

Several host organisms have been genetically engineered to produce TMOF, each offering different advantages for production and delivery. mdpi.comresearchgate.net

Saccharomyces cerevisiae (Budding Yeast): TMOF has been cloned and expressed in S. cerevisiae. dipterajournal.comresearchgate.net These engineered yeast cells, when ingested by mosquito larvae, were effective in causing mortality. researchgate.net

Chlorella desiccata (Marine Alga): The TMOF gene (tmfA) was cloned and expressed in the marine alga Chlorella desiccata. researchgate.netnih.gov Plasmids containing the tmfA gene under the control of the cauliflower mosaic virus (CaMV) 35S promoter were introduced into the algal cells. nih.gov The resulting transgenic algae expressed TMOF and proved lethal to mosquito larvae upon ingestion. nih.gov

Pichia pastoris (Methylotrophic Yeast): P. pastoris is a highly efficient system for expressing heterologous proteins and has been used to produce multiple copies of the tmfA gene. frontiersin.orgbenthamopen.comresearchgate.net By engineering P. pastoris to express TMOF, researchers achieved high expression levels, with the recombinant yeast cells causing 100% mortality in mosquito larvae. frontiersin.orgusda.gov The system uses a strong, methanol-inducible promoter (AOX1) to drive high-level transcription. frontiersin.orglu.se

Escherichia coli (Bacterium): While a common host for recombinant protein production, E. coli has been used in TMOF research primarily for cloning and plasmid propagation before transformation into other hosts like P. pastoris. frontiersin.orgbenthamopen.com

Tobacco Mosaic Virus (TMV): A novel approach involved engineering the surface of the Tobacco Mosaic Virus to display the TMOF peptide. pnas.org The TMOF gene was fused to the TMV coat protein gene via a leaky stop codon. pnas.org This strategy resulted in the co-assembly of normal coat proteins and chimeric coat protein-TMOF fusions into virus particles in infected Nicotiana tabacum (tobacco) plants. pnas.org These chimeric virions, when fed to mosquito larvae, successfully inhibited growth and caused death. pnas.orgbenthamopen.com This plant-based expression system offers a scalable method for producing TMOF for pest control. pnas.org

To verify the successful integration and expression of the tmfA gene in recombinant hosts, standard molecular biology techniques are used. nih.gov

Southern Blot: This technique has been used to confirm the stable integration of the tmfA gene into the genome of host organisms like Chlorella desiccata and Pichia pastoris. frontiersin.orgnih.gov It helps determine the copy number of the inserted gene, which can correlate with expression levels. frontiersin.org

Northern Blot: Northern blot analysis is employed to detect and quantify the transcription of the tmfA gene (i.e., the amount of TMOF mRNA). frontiersin.orgnih.govnih.gov Studies have used this method to show that tmfA transcripts are highly expressed in recombinant P. pastoris, even in clones containing multiple gene copies, and to correlate trypsin transcript levels with TMOF activity in mosquitoes. frontiersin.orgnih.gov

These genomic and transcriptomic analyses are essential for characterizing the engineered organisms and ensuring that the genetic modification leads to the desired expression of the oostatic factor. frontiersin.orgnih.gov

In Vitro Translation and Protein Biosynthesis Inhibition Assays

The mechanism by which the mosquito oostatic factor, also known as Trypsin Modulating Oostatic Factor (TMOF), inhibits protein production has been elucidated through sophisticated in vitro translation and protein biosynthesis inhibition assays. These studies have been crucial in pinpointing the specific stage of protein synthesis affected by the hormone.

Researchers have utilized cell-free protein-expressing systems to isolate and observe the direct effects of TMOF. mdpi.comnih.govnih.gov In key experiments, Aedes aegypti TMOF (AeaTMOF) was incubated with protein-expressing extracts from Escherichia coli (containing 70S ribosomes) and Spodoptera frugiperda (containing 80S ribosomes). mdpi.comnih.govnih.gov These systems were programmed to synthesize a reporter protein, typically luciferase, allowing for the quantification of protein production through luminescence.

The results from these assays demonstrated that AeaTMOF effectively inhibits the biosynthesis of luciferase. mdpi.comnih.gov Critically, the peptide did not inhibit the enzymatic activity of pre-existing luciferase, indicating that its target is the protein synthesis machinery itself, not the final protein product. nih.gov This points to an interruption of either transcription or translation. Further studies confirmed that TMOF acts at the translational level, specifically by targeting the ribosome. mdpi.comnih.govnih.gov

Comparative studies were conducted using oncocin112 (1-13), another proline-rich peptide known to bind to the ribosome. mdpi.comnih.gov The inhibitory effects of both AeaTMOF and oncocin112 on luciferase biosynthesis in the E. coli system were quantified, yielding specific IC₅₀ values (the concentration of an inhibitor where the response is reduced by half).

Inhibition of Luciferase Biosynthesis in an E. coli In Vitro System
CompoundTarget SystemIC₅₀ ValueReference
AeaTMOFE. coli 70S Ribosomes1 µM nih.gov
Oncocin112 (1-13)E. coli 70S Ribosomes2 µM nih.gov
AeaTMOFS. frugiperda 80S Ribosomes1.8 µM nih.gov

Binding assays using purified E. coli ribosomes and labeled AeaTMOF allowed for the determination of the binding affinity. These kinetic studies revealed a high-affinity interaction between TMOF and the bacterial ribosome, further supporting the ribosome as the direct target of the hormone's inhibitory action. mdpi.comnih.gov

Kinetic Parameters of AeaTMOF Binding to Purified E. coli Ribosomes
ParameterValueReference
KD (Dissociation Constant)23 ± 3.4 nM mdpi.comnih.gov
Bmax (Maximum Specific Binding)0.553 ± 0.023 pmol/µg ribosome mdpi.comnih.gov
Kassoc (Association Constant)4.3 x 10⁷ M⁻¹ mdpi.comnih.gov

These in vitro findings conclusively show that TMOF functions by directly inhibiting the process of translation at the ribosome. mdpi.comnih.govnih.gov

Computational Approaches: Molecular Modeling and Docking Simulations for Receptor-Ligand Interactions

Computational methods, including molecular modeling and docking simulations, have been indispensable in visualizing and understanding the structural basis of the oostatic factor's interactions with its receptors at the atomic level. mdpi.combiologists.compageplace.deresearchgate.net These approaches have complemented experimental data by providing a three-dimensional perspective on how TMOF binds to and modulates its targets.

Early research focused on determining the three-dimensional structure of the TMOF decapeptide itself. Using data from 2-D 1H nuclear magnetic resonance (NMR) spectroscopy combined with molecular modeling, the solution structure of TMOF (H-YDPAPPPPPP-OH) was determined to be a rod-shaped, left-handed helix approximately 30 Å long. nih.gov This stable conformation is crucial for its biological activity and resistance to degradation by proteolytic enzymes. biologists.comnih.gov

Subsequent computational work has focused on two key interactions: TMOF with its gut transporter and TMOF with its ultimate intracellular target, the ribosome. mdpi.comnih.gov

Modeling of the TMOF Gut Receptor Interaction: Studies have identified an ABC transporter, named AeaABC-TMOF, as the specific gut receptor responsible for importing TMOF from the hemolymph into the midgut epithelial cells. nih.govnih.gov Molecular modeling of this receptor revealed characteristic ATP binding sites. nih.govresearchgate.net Docking simulations, using programs such as YASARA, GRAMM-X, and ClusPro 2.0, were performed to visualize the binding of TMOF to the extracellular domain of the AeaABC-TMOF receptor. nih.gov These models show TMOF interacting with two forked α-helical domains at the top of the receptor, elucidating the initial step in its mechanism of action. nih.gov

Modeling of the TMOF-Ribosome Interaction: The most significant computational finding has been the elucidation of TMOF's interaction with the ribosome. mdpi.comnih.gov Following the experimental discovery that the ribosome is the ultimate target, molecular docking simulations were conducted using high-resolution ribosome structures from Drosophila melanogaster (a model for the mosquito 80S ribosome) and E. coli (70S ribosome). mdpi.comresearchgate.net

These simulations consistently showed that AeaTMOF binds within the peptide exit tunnel of the large ribosomal subunit. mdpi.comresearchgate.net By occupying this critical space, TMOF physically blocks the passage of the nascent polypeptide chain, thereby halting protein synthesis. mdpi.com The models revealed specific interactions, including hydrophobic and hydrogen bonds, between the TMOF peptide and nucleotides of the ribosomal RNA (rRNA) that form the tunnel wall (28S rRNA in Drosophila and 23S rRNA in E. coli). mdpi.comresearchgate.net This computational evidence provides a clear structural mechanism for the observed translational arrest and confirms the ribosome as the ultimate receptor for TMOF. mdpi.comnih.gov

Emerging Research Applications and Future Trajectories for Trypsin Modulating Oostatic Factor

Oostatic Factor as a Research Tool for Insect Physiological Studies

Furthermore, the identification and characterization of the TMOF receptor in the midgut epithelial cells of Aedes aegypti have opened up new avenues for research into hormone-receptor interactions and signal transduction pathways in insects. nih.govresearchgate.net The binding of TMOF to its specific receptor is a critical step in its mode of action, and studying this interaction provides insights into the molecular mechanisms that govern digestive enzyme regulation. nih.govresearchgate.net This knowledge is not only fundamental to insect physiology but also crucial for designing more specific and effective pest control agents. The study of TMOF and its analogues has also shed light on the structure-activity relationships of insect neuropeptides, revealing that even a shorter tetrapeptide sequence can retain biological activity. nih.gov

Genetic Engineering of Microbial and Plant Systems for Oostatic Factor Expression

The potential of TMOF as a biorational insecticide has driven research into developing effective delivery systems. nih.gov Genetic engineering has emerged as a key strategy, focusing on expressing the TMOF gene in various microorganisms and plants that can be ingested by target insect larvae.

Entomopathogenic fungi, which naturally infect and kill insects, are considered promising biocontrol agents. frontiersin.org To bolster their effectiveness, researchers have genetically engineered these fungi to express TMOF. The strategy is to combine the fungus's natural infectivity with the starvation-inducing effect of TMOF. nih.govmdpi.com

In one study, the entomopathogenic fungus Beauveria bassiana was engineered to express the Aedes aegypti TMOF. nih.gov The resulting recombinant fungal strain (Bb-Aa1) exhibited significantly increased virulence against Anopheles gambiae mosquitoes compared to the wild-type strain. nih.gov Not only did the engineered fungus kill the mosquitoes faster, but it also led to a dramatic reduction in the fecundity of the infected female mosquitoes. nih.govscirp.org This dual effect of increased mortality and reduced reproduction highlights the potential of this approach for integrated vector management. nih.gov The introduction of the TMOF gene into B. bassiana was shown to decrease the median lethal time (LT50) for both adult and larval A. aegypti. mdpi.com

Table 1: Virulence of Wild-Type and TMOF-Expressing Beauveria bassiana Against Anopheles gambiae

Fungal StrainTargetEffectReference
B. bassiana (Wild Type)Anopheles gambiaeStandard virulence nih.gov
B. bassiana (Bb-Aa1 - TMOF expressing)Anopheles gambiaeIncreased virulence, reduced fecundity nih.gov

This table is interactive. Click on the headers to sort.

The development of biorational agents involves using naturally derived substances that are specific to the target pest and have minimal impact on non-target organisms and the environment. iitk.ac.insunyempire.edu TMOF fits this description, and research has focused on expressing it in organisms that can serve as a delivery vehicle to mosquito larvae. dipterajournal.com

Yeast, such as Pichia pastoris and Saccharomyces cerevisiae, have been successfully engineered to produce TMOF. researchgate.netusda.gov These yeast cells can be easily cultured in large quantities and, when fed to mosquito larvae, cause high rates of mortality. biologists.comusda.gov For instance, engineered S. cerevisiae cells producing TMOF and a GFP-TMOF fusion protein resulted in 66% and 83% mortality in mosquito larvae, respectively. usda.gov Similarly, the marine alga Chlorella desiccata has been genetically modified to express TMOF, leading to 60-75% mortality in Aedes aegypti larvae within four days of feeding on the engineered algal cells. nih.gov

Another innovative approach involved engineering the tobacco mosaic virus (TMV) to display TMOF on its surface. pnas.org Tobacco plants infected with this hybrid virus accumulated significant levels of TMOF. pnas.org When leaf discs from these plants were fed to Heliothis virescens larvae, their growth was stunted, and trypsin and chymotrypsin (B1334515) activity in their midgut was inhibited. pnas.org Purified virions were also lethal to mosquito larvae. pnas.org

Table 2: Mortality of Aedes aegypti Larvae Fed with TMOF-Expressing Microorganisms

OrganismTMOF Expression SystemLarval MortalityReference
Saccharomyces cerevisiaeTMOF & GFP-TMOF fusion66% - 83% usda.gov
Chlorella desiccatapYES2/TMOF & pYDB4-tmfA plasmids60% - 75% nih.gov

This table is interactive. Click on the headers to sort.

Synergistic Interactions with Other Biocontrol Agents (e.g., Bacillus thuringiensis subsp. israelensis)

A key area of research is the combined use of TMOF with other biocontrol agents to achieve synergistic effects. slideshare.netresearchgate.net Bacillus thuringiensis subsp. israelensis (Bti) is a bacterium that produces protein toxins (Cry and Cyt toxins) that are highly effective against mosquito larvae. mdpi.comacademicjournals.org

Studies have shown that starved mosquito larvae are significantly more susceptible to Bti toxins than fed larvae. researchgate.net Since TMOF inhibits digestion and effectively starves the larvae, combining TMOF with Bti creates a powerful synergistic effect. researchgate.netnih.gov When larvae are fed yeast cells expressing TMOF along with E. coli cells expressing Bti toxins, the resulting mortality is much higher than what would be expected from the additive effects of each agent alone. slideshare.netresearchgate.net This synergistic relationship could reduce the amount of Bti needed for effective control and potentially delay the development of resistance. researchgate.netnih.gov Fusion proteins combining Cry toxins and TMOF expressed in Pichia pastoris have also shown high toxicity to mosquito larvae. researchgate.net

Challenges and Opportunities in Understanding Oostatic Factor Complexity and Specificity

While TMOF holds considerable promise, several challenges and opportunities remain. A key challenge is understanding the full complexity of its physiological roles and the specificity of its action across different insect species. researchgate.net Although TMOF has been shown to affect other insects like the flesh fly and some agricultural pests, its efficacy varies. nih.govresearchgate.net Further research is needed to identify TMOF-like peptides and their receptors in a wider range of insect pests to determine the potential for broader applications. researchgate.net

The development of resistance is a constant concern with any insecticide. iitk.ac.in While the unique mode of action of TMOF may make resistance less likely to develop quickly, it is a possibility that must be monitored. The synergistic use of TMOF with other agents like Bti, which has a complex of toxins, is a promising strategy to mitigate resistance. researchgate.netacademicjournals.org

Opportunities lie in further optimizing the genetic engineering systems for higher and more stable expression of TMOF in various microbial and plant hosts. usda.govnih.gov The discovery that a smaller fragment of the TMOF peptide retains activity opens the door for designing more cost-effective and stable synthetic analogues. nih.gov Continued exploration of the TMOF receptor and its signaling pathway could lead to the identification of new molecular targets for insecticide development. researchgate.net Ultimately, a deeper understanding of the complexity and specificity of oostatic factors will be crucial for their successful and sustainable implementation in integrated pest management programs.

Q & A

Basic Research Questions

Q. What experimental methodologies are used to identify and quantify the bioactivity of TMOF in mosquito larvae?

  • Methodological Answer: Bioactivity assays typically involve exposing mosquito larvae to synthetic or recombinant TMOF and measuring midgut trypsin inhibition via spectrophotometric enzyme activity assays. Quantification can be validated using high-performance liquid chromatography (HPLC) or mass spectrometry to track peptide stability in larval digestive systems . Dose-response curves (e.g., LC50 calculations) are critical for determining efficacy thresholds .

Q. How can researchers design a controlled laboratory study to evaluate TMOF’s larvicidal effects across different mosquito species?

  • Methodological Answer:

  • Population (P): Select target species (e.g., Aedes aegypti, Anopheles gambiae) and control groups.
  • Intervention (I): Apply TMOF at varying concentrations (e.g., 10–2000 mg/L) to larval rearing water.
  • Comparison (C): Use untreated larvae or those exposed to conventional larvicides (e.g., temephos).
  • Outcome (O): Measure mortality rates, pupation time, and enzymatic activity (trypsin/chymotrypsin inhibition) over 24–96 hours.
  • Time (T): Standardize observation intervals (e.g., hourly for acute toxicity, daily for sub-chronic effects) .

Q. What are the standard protocols for ensuring reproducibility in TMOF efficacy studies?

  • Methodological Answer: Follow WHO guidelines for insecticide testing, including:

  • Replication (≥3 trials per concentration).
  • Static renewal methods to maintain consistent TMOF exposure.
  • Metadata documentation: larval instar stage, water temperature, pH, and microbial load .

Advanced Research Questions

Q. How can conflicting data on TMOF’s species-specific efficacy be resolved?

  • Methodological Answer: Conduct comparative genomic analyses to identify variations in mosquito midgut receptors or proteolytic pathways. Pair with in vitro binding assays (e.g., surface plasmon resonance) to validate TMOF-receptor interactions. Statistical meta-analyses of existing studies can isolate confounding variables (e.g., temperature, larval diet) .

Q. What strategies mitigate off-target effects of TMOF in aquatic ecosystems during field trials?

  • Methodological Answer:

  • Pre-Trial: Use mesocosm experiments to assess TMOF’s impact on non-target organisms (e.g., fish, zooplankton) via acute (96-hour LC50) and sub-chronic (35-day growth/health monitoring) tests .
  • Field Design: Implement spatially targeted delivery systems (e.g., plant-based TMOF expression in Nicotiana tabacum) to limit dispersion .
  • Post-Trial: Monitor residual TMOF degradation using environmental DNA (eDNA) sampling and liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Q. How can PICOT/FINER frameworks optimize hypothesis-driven research on TMOF-based vector control?

  • Methodological Answer:

  • PICOT Example:
  • P: Aedes aegypti larvae in stagnant water.
  • I: TMOF-loaded nanoparticles.
  • C: Free TMOF solution.
  • O: Larval mortality rate and residual environmental persistence.
  • T: 7-day observation period.
  • FINER Criteria: Ensure feasibility (lab/field resources), novelty (e.g., novel delivery systems), and relevance (alignment with WHO’s Integrated Vector Management goals) .

Q. What computational tools are recommended for modeling TMOF’s population-level impact on mosquito vectors?

  • Methodological Answer: Use agent-based models (e.g., OpenMalaria) parameterized with field data on TMOF efficacy, mosquito life cycles, and environmental factors. Validate models with longitudinal surveillance data from pilot trials .

Data Management and Ethical Considerations

Q. How should researchers archive and share TMOF-related data to comply with funder requirements?

  • Methodological Answer:

  • Repositories: Use centralized platforms (e.g., VectorBase, Dryad) for raw data (mortality rates, sequencing reads) and metadata (experimental conditions, species/strain details).
  • Standards: Adopt CDISC guidelines for ontologies (e.g., "GMM" for genetically modified mosquitoes) and FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What ethical frameworks apply to field trials of TMOF in disease-endemic regions?

  • Methodological Answer: Engage local communities via participatory research agreements. Obtain informed consent for environmental sampling and disseminate findings in accessible formats (e.g., workshops, multilingual summaries). Adhere to Nagoya Protocol guidelines for genetic resource sharing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.